molecular formula C22H30N2OS B14647160 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester CAS No. 51308-70-4

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester

Cat. No.: B14647160
CAS No.: 51308-70-4
M. Wt: 370.6 g/mol
InChI Key: PJENYZAPWWYONQ-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a carbonimidothioic acid group, and ester functionalities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester typically involves multi-step organic reactionsThe final step involves esterification with the appropriate alcohol under controlled conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives. These products can be further utilized in various chemical applications .

Scientific Research Applications

Chemistry

In chemistry, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various organic reactions .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies .

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-pentyl ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-octyl ester

Uniqueness

Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester stands out due to its specific ester group, which imparts unique chemical and physical properties. These properties influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

51308-70-4

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C22H30N2OS/c1-16(2)8-13-19-20(7-6-14-23-19)24-21(25)26-15-17-9-11-18(12-10-17)22(3,4)5/h6-7,9-12,14,16H,8,13,15H2,1-5H3,(H,24,25)

InChI Key

PJENYZAPWWYONQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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